4-Bromo-2-fluoro-3-(trifluoromethyl)phenol CAS number and identifiers
4-Bromo-2-fluoro-3-(trifluoromethyl)phenol CAS number and identifiers
This is an in-depth technical guide on the chemical entity 4-Bromo-2-fluoro-3-(trifluoromethyl)phenol .
Synthesis, Properties, and Applications in Medicinal Chemistry
Executive Summary & Chemical Identity
4-Bromo-2-fluoro-3-(trifluoromethyl)phenol is a highly specialized halogenated aromatic building block used primarily in the synthesis of advanced agrochemicals and pharmaceutical intermediates. Its unique substitution pattern—featuring a hydroxyl group, a fluorine atom, a trifluoromethyl group, and a bromine atom on a benzene core—makes it a critical scaffold for modifying the electronic and steric properties of bioactive molecules.[1]
While the specific CAS number for the phenol itself is not widely indexed in public commercial databases (indicating its status as a custom synthesis intermediate or a novel research compound), its immediate precursors are well-defined. This guide focuses on the synthesis, properties, and reactivity of this specific isomer.[1][2]
Chemical Identifiers & Structure
| Property | Description |
| Systematic Name | 4-Bromo-2-fluoro-3-(trifluoromethyl)phenol |
| Molecular Formula | C₇H₃BrF₄O |
| Molecular Weight | 258.99 g/mol |
| SMILES | Oc1c(F)c(C(F)(F)F)c(Br)cc1 |
| Key Precursor CAS | 159329-03-0 (4-Bromo-2-fluoro-3-(trifluoromethyl)aniline) |
| Alt.[3][4][5][6] Precursor CAS | 207291-85-8 (2-Fluoro-3-(trifluoromethyl)phenol) |
Physicochemical Properties (Predicted)
The presence of multiple electron-withdrawing groups (F, CF₃, Br) significantly alters the acidity and lipophilicity of the phenol compared to the parent molecule.
| Property | Value (Predicted) | Significance |
| pKa (Acidic) | ~6.5 – 7.2 | More acidic than phenol (pKa 10) due to inductive effects of F and CF₃. |
| LogP | ~3.2 – 3.8 | Highly lipophilic; enhances membrane permeability in drug scaffolds. |
| H-Bond Donors | 1 | The phenolic hydroxyl group. |
| H-Bond Acceptors | 4 | Fluorine atoms act as weak acceptors. |
| Boiling Point | ~180 – 200 °C | High boiling point due to molecular weight and polarity. |
Synthetic Methodologies
Synthesis of this polysubstituted phenol requires precise regiocontrol to ensure the correct placement of the bromine atom relative to the fluorine and trifluoromethyl groups.
Route A: Diazotization of the Aniline (Primary Route)
The most reliable route utilizes the commercially available aniline precursor, 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline (CAS 159329-03-0) . This method leverages the Sandmeyer-type hydroxylation sequence.
Protocol:
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Diazotization: Dissolve the aniline in dilute sulfuric acid (H₂SO₄). Cool to 0–5 °C. Add sodium nitrite (NaNO₂) solution dropwise to form the diazonium salt.
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Hydrolysis: Slowly add the cold diazonium solution to a boiling solution of dilute H₂SO₄ or a copper(II) sulfate/copper(I) oxide catalyst mixture.
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Extraction: Extract the resulting phenol with ethyl acetate or dichloromethane.
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Purification: Purify via column chromatography (Silica gel, Hexanes/EtOAc gradient).
Route B: Regioselective Bromination
Alternatively, one can start with 2-Fluoro-3-(trifluoromethyl)phenol (CAS 207291-85-8) .[7][8]
Mechanistic Insight:
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The hydroxyl group (-OH) is a strong ortho/para director.
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The fluorine (-F) is a weak ortho/para director.
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The trifluoromethyl (-CF₃) is a strong meta director.
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Regioselectivity: The -OH group at position 1 directs electrophiles to positions 4 and 6. Position 4 is para to the OH and ortho to the bulky CF₃ group. Position 6 is ortho to the OH and meta to the CF₃.
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Challenge: Steric hindrance from the CF₃ group at position 3 may favor bromination at position 6. However, careful control of conditions (low temperature, non-polar solvent) can favor the 4-bromo product, or a mixture may be obtained requiring separation.
Synthesis Workflow Diagram
Figure 1: Synthetic pathways for 4-Bromo-2-fluoro-3-(trifluoromethyl)phenol via aniline hydrolysis (solid blue) or phenol bromination (dashed red).[6]
Reactivity & Applications in Drug Design
This compound serves as a "linchpin" intermediate. The bromine atom allows for cross-coupling, while the phenol allows for etherification or esterification.
Key Reactions
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Suzuki-Miyaura Coupling: The C-Br bond is highly reactive toward boronic acids in the presence of Pd catalysts (e.g., Pd(dppf)Cl₂), allowing the attachment of biaryl systems.
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Nucleophilic Aromatic Substitution (SNAr): The presence of F and CF₃ makes the ring electron-deficient, potentially allowing displacement of the Fluorine or Bromine under harsh conditions, though the phenol anion usually protects the ring from further nucleophilic attack unless alkylated first.
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O-Alkylation: The phenolic oxygen can be alkylated to form ethers, a common motif in kinase inhibitors and nuclear receptor modulators.
Structural Significance (The "Ortho Effect")
The 2-fluoro-3-(trifluoromethyl) motif is strategically valuable:
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Conformational Locking: The intramolecular hydrogen bond (or repulsion) between the Fluorine/CF₃ and adjacent groups restricts bond rotation, locking the molecule into a bioactive conformation.
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Metabolic Stability: The fluorine atom blocks metabolic oxidation at the sensitive ortho position.
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Lipophilicity: The CF₃ group significantly boosts lipophilicity (LogP), improving blood-brain barrier penetration or cellular uptake.
Reactivity Profile Diagram
Figure 2: Primary reactivity modes for functionalizing the phenol core.
Safety & Handling (SDS Summary)
As a halogenated phenol, this compound requires strict safety protocols.
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Hazards:
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Skin/Eye Irritation: Causes severe skin burns and eye damage (Category 1B/2A).
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Acute Toxicity: Harmful if swallowed or inhaled.
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Environmental: Toxic to aquatic life with long-lasting effects.
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-
Handling:
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Use in a fume hood.[9]
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Wear nitrile gloves, safety goggles, and a lab coat.
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Avoid contact with strong oxidizing agents.
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-
Storage:
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Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation.
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References
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Sigma-Aldrich. (2024).[9] Product Detail: 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline (CAS 159329-03-0).[3][4][5]Link
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ChemicalBook. (2024). 2-Fluoro-3-(trifluoromethyl)phenol (CAS 207291-85-8) Properties and Suppliers.Link
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PubChem. (2024).[10] Compound Summary: Halogenated Phenols and their Derivatives.Link
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BenchChem. (2024). Synthesis of 4-Bromo-3-(trifluoromethyl)aniline and related intermediates.[1]Link
Sources
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- 3. 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline, 4-Bromo-alpha,alpha,alpha,2-tetrafluoro-m-toluidine|CAS 159329-03-0|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 5. 2-fluoro-3-(trifluoromethyl)aniline 0.97 | Sigma-Aldrich [sigmaaldrich.com]
- 6. US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]
- 7. 2-FLUORO-3-(TRIFLUOROMETHYL)PHENOL | 207291-85-8 [chemicalbook.com]
- 8. 2-FLUORO-3-(TRIFLUOROMETHYL)PHENOL | 207291-85-8 [chemicalbook.com]
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